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molecular formula C8H7NO5S B8339497 6-Nitro-2,3-dihydro-benzo[1,4]oxathiine-4,4-dioxide

6-Nitro-2,3-dihydro-benzo[1,4]oxathiine-4,4-dioxide

Cat. No. B8339497
M. Wt: 229.21 g/mol
InChI Key: JMEDMSIVANMZPZ-UHFFFAOYSA-N
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Patent
US07091345B2

Procedure details

2.554 g 66% H2SO4 and 1.454 g 65% nitric acid were mixed at 0° C. 2.395 g 2,3-dihydro-benzo[1,4]oxathiine-4,4-dioxide were added in portions at 0° C. After stirring for 30 min. the mixture was diluted with water and the product isolated by filtration. Chromatography on silica yielded 1.6 g of the title compound and 0.37 g 0.58 g of the 8-nitro isomer.
Name
Quantity
2.554 g
Type
reactant
Reaction Step One
Quantity
1.454 g
Type
reactant
Reaction Step One
Quantity
2.395 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
OS(O)(=O)=O.[N+:6]([O-:9])(O)=[O:7].[O:10]1[C:15]2[CH:16]=[CH:17][CH:18]=[CH:19][C:14]=2[S:13](=[O:21])(=[O:20])[CH2:12][CH2:11]1>O>[N+:6]([C:18]1[CH:17]=[CH:16][C:15]2[O:10][CH2:11][CH2:12][S:13](=[O:20])(=[O:21])[C:14]=2[CH:19]=1)([O-:9])=[O:7]

Inputs

Step One
Name
Quantity
2.554 g
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
1.454 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
Quantity
2.395 g
Type
reactant
Smiles
O1CCS(C2=C1C=CC=C2)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 min. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product isolated by filtration

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(S(CCO2)(=O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 53.7%
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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